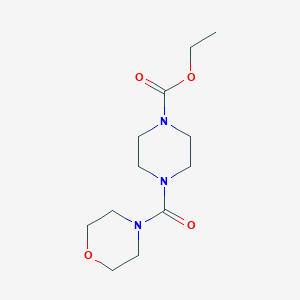

![molecular formula C21H25N3O3 B5549198 8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the family of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which have been explored for various pharmacological activities. These compounds are structurally related to muscarinic agonists and have been synthesized for studies on their binding affinities and in vivo activities (Tsukamoto et al., 1995).

Synthesis Analysis

The synthesis involves Michael addition reaction of hydroxyurea or methylhydrazine to α,β-unsaturated esters followed by a cyclization reaction. This synthetic route provides a pathway to various derivatives with potential cholinergic activity (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of this class of compounds, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, is designed to interact with muscarinic receptors. The introduction of various substituents influences the binding affinity and selectivity towards M1 and M2 receptors (Tsukamoto et al., 1995).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions typical for spiro compounds and quinolines, such as substitutions, additions, and cyclizations, which allow for the generation of a wide range of derivatives with diverse biological activities (Cignarella et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the specific substituents attached to the spiro and quinoline cores. These properties are essential for determining the compound's suitability for in vivo studies and formulation development (Jin et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are determined by the functional groups present in the compound. These characteristics are crucial for understanding the compound's interaction with biological targets and its metabolic stability (Palacios et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

Research has been conducted on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, aiming to explore their antihypertensive properties. These compounds, including variations with specific substitutions at the 8 position, were prepared for screening as antihypertensive agents. Notably, compounds with 4-ethyl substitution and those acting as alpha-adrenergic blockers showed promising results in lowering blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).

Muscarinic Agonists for Cognitive Enhancement

Another area of research involves the synthesis and structure-activity studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. These compounds were assessed for their binding affinities to M1 and M2 receptors and demonstrated potential in ameliorating cognitive impairments in rat models. One compound, in particular, showed high affinities for both M1 and M2 receptors, indicating its partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).

Antimicrobial Applications

Compounds based on the 8-hydroxyquinoline scaffold, including derivatives of 8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been explored for their potential as antimicrobial agents. A study highlighted the synthesis of pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Raju et al., 2016).

Corrosion Inhibition

Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solutions. Electrochemical studies revealed these compounds as mixed-type inhibitors, with adsorption following the Langmuir adsorption isotherm. This research not only contributes to understanding the chemical behavior of these compounds but also opens avenues for developing effective corrosion inhibitors (Faydy et al., 2019).

Eigenschaften

IUPAC Name |

8-(2,8-dimethylquinoline-3-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-4-23-13-21(27-20(23)26)8-10-24(11-9-21)19(25)17-12-16-7-5-6-14(2)18(16)22-15(17)3/h5-7,12H,4,8-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWALJOSSOYROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3=CC4=CC=CC(=C4N=C3C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2,8-Dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)